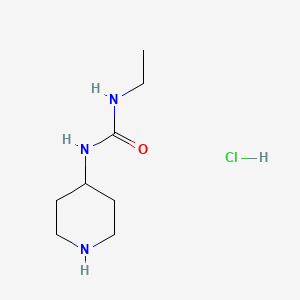

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

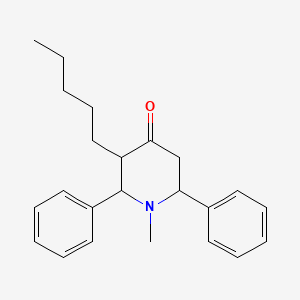

“1-Ethyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the molecular formula C8H18ClN3O . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(piperidin-4-yl)urea hydrochloride” consists of a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .科学的研究の応用

Drug Synthesis and Design

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride: is a valuable compound in the synthesis and design of new pharmaceuticals. Its piperidine core is a common motif in medicinal chemistry, often associated with biological activity . The compound can serve as a building block for creating a diverse array of potential drug candidates, particularly due to its ability to introduce a piperidine ring into more complex molecular architectures. This is crucial in the development of drugs with specific pharmacokinetic and pharmacodynamic properties.

Pharmacological Research

In pharmacology, 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride is used to study the pharmacological effects of piperidine derivatives . Piperidine derivatives are known for their wide range of therapeutic applications, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic properties. Research involving this compound can lead to the discovery of new drugs and therapeutic agents that target specific receptors or biological pathways.

Biochemical Studies

Biochemically, this compound is used to investigate the biochemical pathways and interactions at the cellular level . It can be used to modulate enzymes or receptors in the cell, helping to elucidate their roles in various biological processes. This is particularly important in understanding diseases at the molecular level and developing targeted treatments.

Organic Synthesis

In organic synthesis, 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride is utilized for its reactivity in forming bonds with various functional groups . It can act as a precursor for multicomponent reactions, cyclizations, and annulations, which are fundamental in constructing complex organic molecules. This makes it an invaluable tool for synthetic chemists in creating a variety of organic compounds.

Chemical Research

Chemical research applications of this compound include its use as a reagent in chemical reactions to study reaction mechanisms and kinetics . It can help in understanding the fundamental principles of chemical reactivity and stability, which are essential for the development of new chemical processes and materials.

Drug Discovery

In the field of drug discovery, 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride plays a role in the initial screening of compounds for biological activity . Its structural features make it a candidate for high-throughput screening against a wide array of biological targets, which is a critical step in identifying new lead compounds for further development.

特性

IUPAC Name |

1-ethyl-3-piperidin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-2-10-8(12)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJMIGQSKPRQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)

![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2955891.png)

![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)

![2-[(2-bromo-4-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2955899.png)